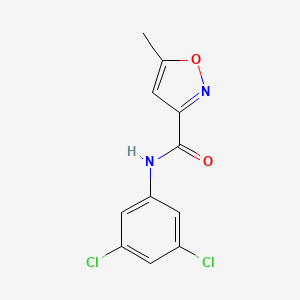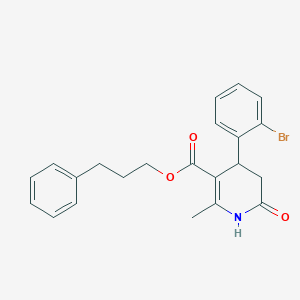![molecular formula C19H24O3 B5215698 1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene, commonly known as BHT-920, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a synthetic compound that belongs to the family of benzene derivatives and is widely used in the field of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
BHT-920 exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has been found to inhibit the expression of various inflammatory mediators such as COX-2, iNOS, and TNF-α. BHT-920 has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
BHT-920 has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. BHT-920 has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
BHT-920 has several advantages for lab experiments. It is a synthetic compound that is readily available and easy to purify. It exhibits potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, BHT-920 also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. It may also have potential side effects that need to be further studied.
Future Directions
There are several future directions for the study of BHT-920. It can be further studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It can also be studied for its potential use as a food additive and preservative. Further studies can be conducted to determine the optimal dosage and administration of BHT-920. The potential side effects of BHT-920 also need to be further studied.
Synthesis Methods
BHT-920 is synthesized by reacting 3-methoxyphenol with 4-tert-butylphenol in the presence of potassium carbonate and 2-chloroethyl ether. The reaction is carried out at a temperature of 120°C under an inert atmosphere for 4-6 hours. The resulting product is then purified by column chromatography to obtain pure BHT-920.
Scientific Research Applications
BHT-920 has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. BHT-920 has also been studied for its potential use as a food additive and preservative due to its antioxidant properties.
properties
IUPAC Name |
1-tert-butyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19(2,3)15-8-10-16(11-9-15)21-12-13-22-18-7-5-6-17(14-18)20-4/h5-11,14H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCGWODOVGRZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0088897.P001 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)
![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)


![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)


